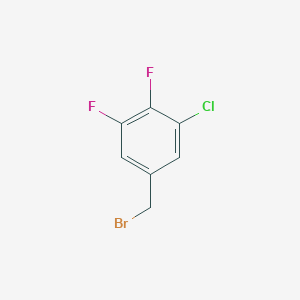5-(Bromomethyl)-1-chloro-2,3-difluorobenzene
CAS No.:
Cat. No.: VC13629418
Molecular Formula: C7H4BrClF2
Molecular Weight: 241.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4BrClF2 |
|---|---|
| Molecular Weight | 241.46 g/mol |
| IUPAC Name | 5-(bromomethyl)-1-chloro-2,3-difluorobenzene |
| Standard InChI | InChI=1S/C7H4BrClF2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
| Standard InChI Key | JKOWWOVMDJOVCH-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)F)Cl)CBr |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)Cl)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with chlorine at position 1, fluorine at positions 2 and 3, and a bromomethyl group at position 5. This arrangement is confirmed by its IUPAC name, 5-(bromomethyl)-1-chloro-2,3-difluorobenzene, and canonical SMILES representation . The three-dimensional conformation, accessible via PubChem’s interactive model , reveals steric interactions between the bulky bromomethyl group and adjacent halogens, influencing reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.46 g/mol | |
| XLogP3 | 3.3 | |
| Rotatable Bond Count | 1 | |
| Topological Polar SA | 0 Ų |
Synthesis and Reactivity
Reactivity Profiles
The bromomethyl group exhibits nucleophilic substitution () reactivity, enabling transformations such as:
| Compound | Reactivity Hotspot | Primary Reactions |
|---|---|---|
| 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene | Bromomethyl () | , Cross-coupling |
| 5-Bromo-1-chloro-2,3-difluorobenzene | Bromine () | Electrophilic substitution |
Pharmaceutical and Industrial Applications
Intermediate in Drug Synthesis
Halogenated benzenes are pivotal in constructing bioactive molecules. The bromomethyl group in this compound allows conjugation with pharmacophores, as seen in kinase inhibitors and antipsychotic agents. For instance, substituting with piperazine moieties generates candidates for central nervous system (CNS) therapeutics.
Material Science Applications
In polymer chemistry, this compound acts as a cross-linking agent. The bromine atom participates in atom-transfer radical polymerization (ATRP), producing fluorinated polymers with enhanced thermal stability .
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, respirator |
| Storage | Inert atmosphere (argon), -20°C |
| Spill Management | Absorb with vermiculite, neutralize with base |
Analytical Characterization
Spectroscopic Methods
-
NMR: NMR predicts a triplet for (~3.8 ppm) and multiplets for aromatic protons.
Comparison with Structural Analogues
The bromomethyl derivative’s enhanced reactivity over 5-bromo-1-chloro-2,3-difluorobenzene stems from the group’s mobility. For example, the latter’s bromine atom participates in slower electrophilic substitutions, limiting its utility in rapid functionalization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume